molecular formula C36H58O6 B1212798 12-Deoxyphorbol 13-palmitate CAS No. 66583-59-3

12-Deoxyphorbol 13-palmitate

Cat. No. B1212798
CAS RN: 66583-59-3
M. Wt: 586.8 g/mol
InChI Key: QUVRUINWOFZNJL-IEIRSVMLSA-N
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Description

12-deoxyphorbol-13-hexadecanoate is a phorbol ester. It has a role as a metabolite.

Scientific Research Applications

Anti-angiogenic Properties

12-Deoxyphorbol 13-palmitate has been identified as a compound with significant anti-angiogenic properties. Research demonstrates its ability to inhibit vascular endothelial growth factor (VEGF)-induced angiogenic processes, such as the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVEC) in vitro. This inhibition is also evident in vivo, as shown by reduced microvessel density in tumor xenograft mouse models, suggesting potential applications in cancer therapy by targeting the VEGF/VEGFR2 signaling pathway (Hui-Yu Xu et al., 2013).

Antitumor Activity

The antitumor effects of 12-Deoxyphorbol 13-palmitate have been further validated through studies showing its capability to induce cell cycle arrest at the G2-M checkpoint and apoptosis in cancer cells, specifically BGC823 cells. This activity is associated with the down-regulation of cyclin B1 protein and the modulation of various signaling molecules, indicating a potential mechanism through which 12-Deoxyphorbol 13-palmitate exerts its antitumor effects (Hui-Yu Xu et al., 2013).

Activation of Latent HIV-1 Expression

12-Deoxyphorbol 13-palmitate, among other phorbol esters, has been studied for its ability to activate latent HIV-1 expression. This activation is crucial for the potential eradication of the virus by inducing the expression of HIV-1 in latently infected T cells, making them susceptible to antiviral therapy. The compound's effect on the protein kinase C pathway and its ability to modulate gene expression related to T cell activation and viral latency suggest a promising role in adjunctive therapies for HIV/AIDS (S. Bocklandt, P. Blumberg, D. Hamer, 2003).

properties

CAS RN

66583-59-3

Product Name

12-Deoxyphorbol 13-palmitate

Molecular Formula

C36H58O6

Molecular Weight

586.8 g/mol

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate

InChI

InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(38)42-35-22-26(3)36(41)28(31(35)33(35,4)5)21-27(24-37)23-34(40)29(36)20-25(2)32(34)39/h20-21,26,28-29,31,37,40-41H,6-19,22-24H2,1-5H3/t26-,28+,29-,31-,34-,35+,36-/m1/s1

InChI Key

QUVRUINWOFZNJL-IEIRSVMLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C

SMILES

CCCCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C

Other CAS RN

66583-59-3

synonyms

12-deoxyphorbol 13-palmitate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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